molecular formula C9H6F2N2 B13319121 5,7-Difluoroquinolin-2-amine

5,7-Difluoroquinolin-2-amine

Cat. No.: B13319121
M. Wt: 180.15 g/mol
InChI Key: ZRKUYHSQQBVXHO-UHFFFAOYSA-N
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Description

5,7-Difluoroquinolin-2-amine is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The molecular formula of this compound is C9H6F2N2, and it has a molecular weight of 180.15 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Difluoroquinolin-2-amine typically involves the introduction of fluorine atoms into the quinoline ring system. One common method is the nucleophilic substitution of fluorine atoms on a quinoline precursor. For example, starting with 6-trifluoromethyl-5,7,8-trifluoroquinoline, treatment with Me2PSiMe3 can yield a mixture of dimethylphosphano derivatives, which can be further transformed into this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar nucleophilic substitution reactions. The process may include steps such as cyclization, cycloaddition, and direct fluorination to achieve the desired fluorinated quinoline structure .

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoroquinolin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, and alkoxides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced amine derivatives .

Scientific Research Applications

5,7-Difluoroquinolin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Difluoroquinolin-2-amine involves its interaction with specific molecular targets. For instance, similar compounds like bedaquiline inhibit the c subunit of ATP synthase, disrupting ATP synthesis in bacterial cells . While the exact mechanism for this compound may vary, it likely involves similar pathways and molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Difluoroquinolin-2-amine is unique due to the specific positioning of fluorine atoms on the quinoline ring, which can enhance its biological activity and provide unique chemical properties compared to other quinoline derivatives .

Properties

Molecular Formula

C9H6F2N2

Molecular Weight

180.15 g/mol

IUPAC Name

5,7-difluoroquinolin-2-amine

InChI

InChI=1S/C9H6F2N2/c10-5-3-7(11)6-1-2-9(12)13-8(6)4-5/h1-4H,(H2,12,13)

InChI Key

ZRKUYHSQQBVXHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=CC(=C2)F)F)N

Origin of Product

United States

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